Differential Anti-Proliferative Potency in Hepatocellular Carcinoma Models
Corydamine exhibits a distinct anti-proliferative profile compared to the synthetic derivative 1a. While 1a shows higher potency in HCCLM9 cells (IC₅₀ = 6.83 µM), corydamine demonstrates moderate activity (IC₅₀ = 10.02 µM) but with a potentially broader therapeutic window indicated by significantly lower toxicity in normal hepatocytes (L02 IC₅₀ > 150 µM) . This differential potency and selectivity profile guides compound selection based on the specific balance of efficacy and safety required for a given study.
| Evidence Dimension | Anti-proliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | HCCLM9: 10.02 µM; L02 (normal): >150 µM |
| Comparator Or Baseline | Derivative 1a: HCCLM9: 6.83 µM; L02: not reported |
| Quantified Difference | Corydamine is ~1.5-fold less potent than 1a in HCCLM9 cells but demonstrates a >15-fold selectivity window over normal cells. |
| Conditions | MTT assay after 72 h treatment in HCCLM9 and L02 cell lines |
Why This Matters
This data differentiates corydamine from optimized synthetic derivatives, highlighting its native activity profile and serving as a benchmark for structure-activity relationship (SAR) studies.
